

# Stability testing of ARS-1620 intermediate under different conditions

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## Compound of Interest

Compound Name: ARS-1620 intermediate

Cat. No.: B3108994

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## Application Note: Stability Testing of an ARS-1620 Intermediate

### Introduction

ARS-1620 is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in several human cancers.[1][2] The synthesis of active pharmaceutical ingredients (APIs) like ARS-1620 involves multiple steps, each producing a critical intermediate. The chemical stability of these intermediates is paramount as it can significantly impact the purity, potency, and safety of the final drug substance. This document provides a comprehensive protocol for conducting forced degradation studies on a key intermediate of ARS-1620. Forced degradation, or stress testing, is the deliberate degradation of a substance under more severe conditions than accelerated stability testing.[3][4] These studies are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods, which are crucial for regulatory submissions.[3][5]

### Objective

The primary objective of this study is to assess the intrinsic stability of the **ARS-1620 intermediate** under various stress conditions, including hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress. This will help in understanding the degradation profile of the molecule and in the development of a robust manufacturing process and appropriate storage conditions.

## Experimental Protocols

### 1. Materials and Equipment

- Intermediate: **ARS-1620 Intermediate** (Purity >99%)
- Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent).
- Equipment: HPLC-UV/MS system, photostability chamber, temperature- and humidity-controlled oven, pH meter, analytical balance, volumetric flasks, pipettes.

### 2. Preparation of Stock and Sample Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of the **ARS-1620 intermediate** and dissolve it in 10 mL of acetonitrile or a suitable solvent in a volumetric flask.
- Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent. This working solution will be used for all stress conditions.

### 3. Forced Degradation Procedures

For each condition, a control sample (unstressed) should be prepared by diluting the working solution with the stress medium and immediately neutralizing (if applicable) and analyzing it.

#### 3.1 Hydrolytic Degradation

- Acidic Condition: Mix 1 mL of the working solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. After the incubation period, cool the solution to room temperature, neutralize with 0.1 N NaOH, and dilute to a final volume of 10 mL with the mobile phase.
- Basic Condition: Mix 1 mL of the working solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 2 hours. After incubation, cool, neutralize with 0.1 N HCl, and dilute to 10 mL.
- Neutral Condition: Mix 1 mL of the working solution with 1 mL of purified water. Keep the solution at 60°C for 24 hours. After incubation, cool and dilute to 10 mL.

### 3.2 Oxidative Degradation

- Mix 1 mL of the working solution with 1 mL of 3% H<sub>2</sub>O<sub>2</sub>. Keep the solution at room temperature, protected from light, for 24 hours. After incubation, dilute to 10 mL with the mobile phase.

### 3.3 Photolytic Degradation

- Expose a thin layer of the solid intermediate and 5 mL of the working solution (in a quartz cuvette) to a light source in a photostability chamber. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
- A control sample should be wrapped in aluminum foil to protect it from light.
- After exposure, dissolve the solid sample and dilute the solution sample to an appropriate concentration for analysis.

### 3.4 Thermal Degradation

- Place the solid intermediate in a hot air oven maintained at 80°C for 48 hours.
- After exposure, allow the sample to cool to room temperature. Accurately weigh a portion of the stressed solid and prepare a solution of known concentration for analysis.

## 4. Analytical Methodology (Stability-Indicating HPLC Method)

- Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient Program: A suitable gradient to resolve the parent peak from all degradation products (e.g., 5% B to 95% B over 20 minutes).
- Flow Rate: 1.0 mL/min

- Detection: UV at a suitable wavelength (determined by UV scan) and Mass Spectrometry for peak identification.
- Injection Volume: 10 µL

## Data Presentation

The results of the forced degradation studies should be summarized to clearly show the extent of degradation and the formation of impurities under each stress condition.

Table 1: Summary of Forced Degradation Results for **ARS-1620 Intermediate**

Stress Condition	Duration	Temperature	% Assay of Intermediate	% Total Impurities	No. of Degradants	Remarks (e.g., Major Degradant RRT)
Control (Unstressed)	-	RT	99.8	0.2	1	-
0.1 N HCl	24 hrs	60°C	85.2	14.6	4	Significant degradation
0.1 N NaOH	2 hrs	60°C	45.7	54.1	5	Highly labile
Water (Neutral)	24 hrs	60°C	98.5	1.3	2	Minor degradation
3% H <sub>2</sub> O <sub>2</sub>	24 hrs	RT	90.1	9.7	3	Moderate degradation
Thermal (Solid)	48 hrs	80°C	99.5	0.5	1	Stable
Photolytic (Solid)	1.2 M lux hrs	RT	97.2	2.6	2	Minor degradation
Photolytic (Solution)	1.2 M lux hrs	RT	94.8	5.0	3	Moderate degradation

Note: Data presented are for illustrative purposes only and should be replaced with actual experimental results.

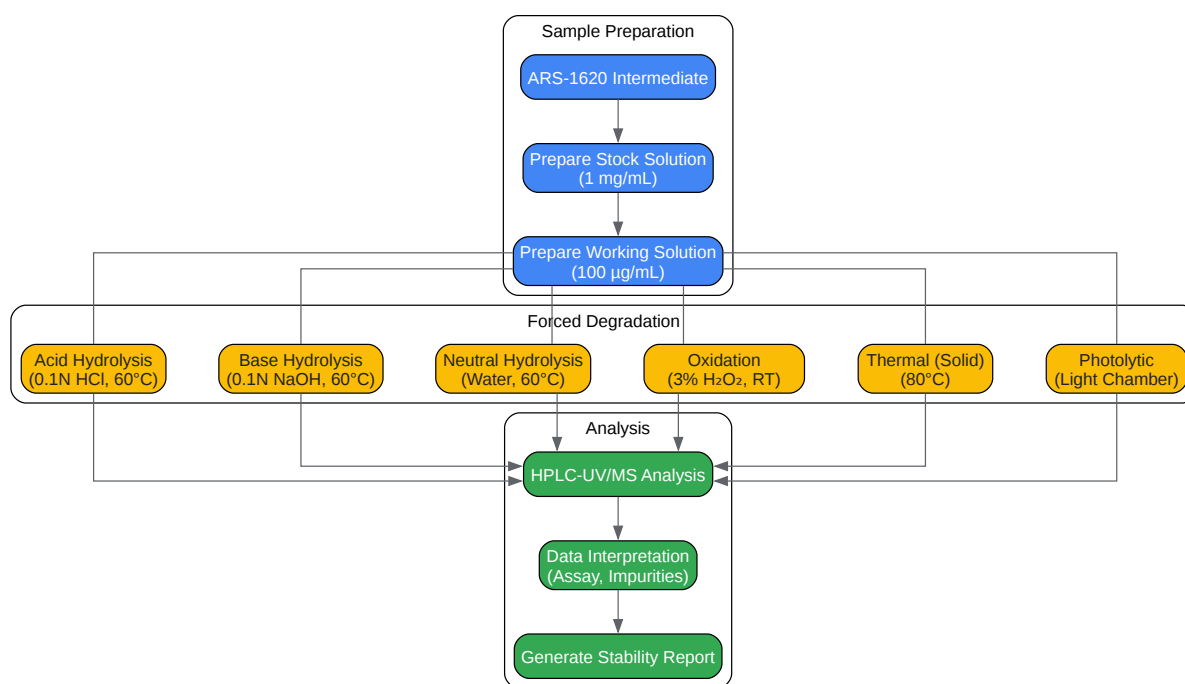
Table 2: Impurity Profile under Different Stress Conditions

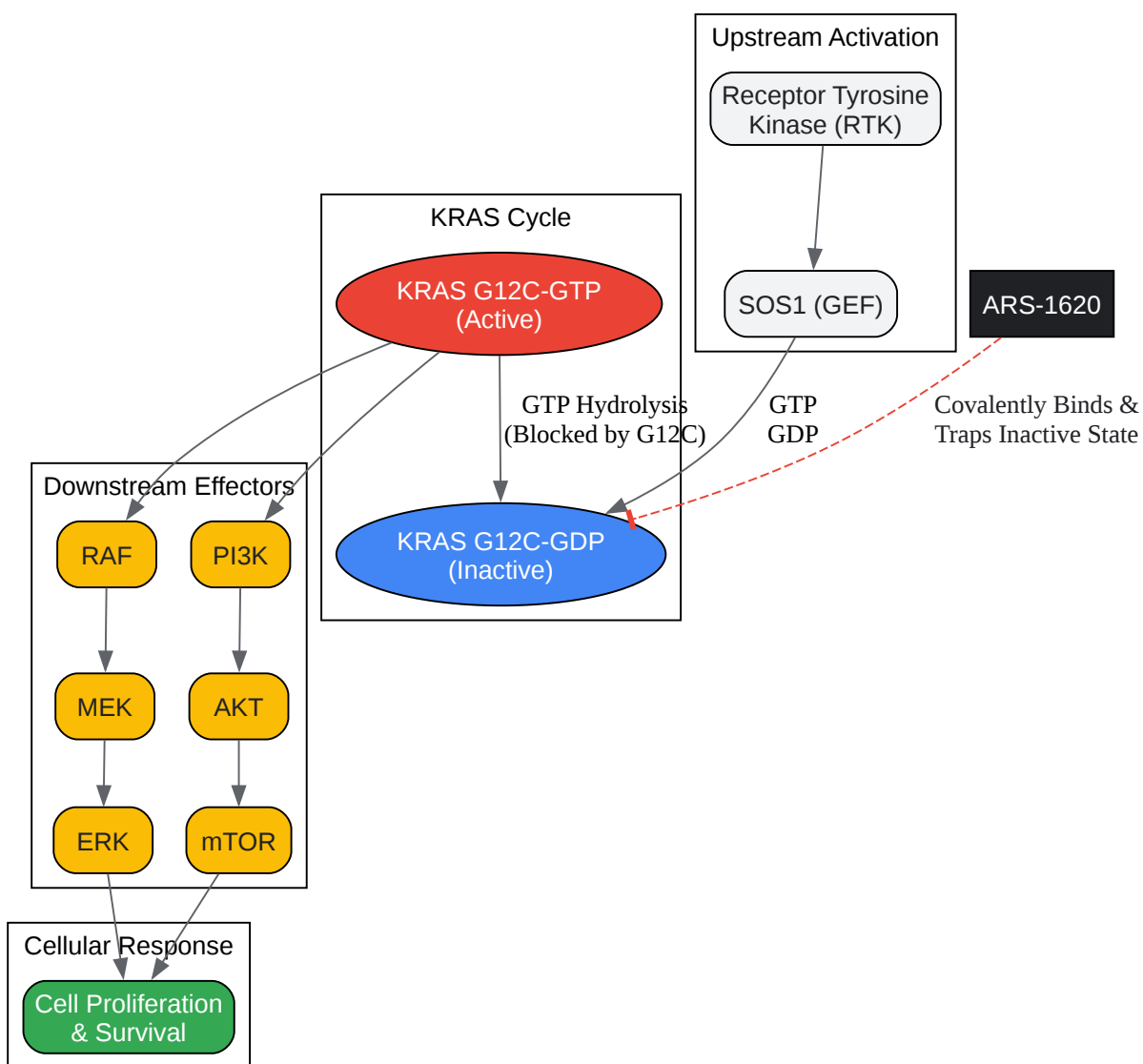
RRT	Acidic Hydrolysis (% Area)	Basic Hydrolysis (% Area)	Oxidation (% Area)	Photolytic (% Area)	Thermal (% Area)
0.55	2.1	15.4	-	1.2	-
0.78	8.9	25.2	4.5	2.8	-
0.92	3.6	10.5	-	-	-
1.15	-	3.0	5.2	1.0	-
Parent	85.2	45.7	90.1	94.8	99.5

Note: RRT (Relative Retention Time) is relative to the **ARS-1620 intermediate** peak. Data is illustrative.

## Visualizations

Experimental Workflow Diagram





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